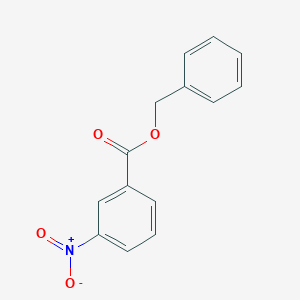
Methyl 3-sulfamoylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-sulfamoylpropanoate” is a chemical compound . It is a powder at room temperature .
Molecular Structure Analysis
The molecular formula of “Methyl 3-sulfamoylpropanoate” is C4H9NO4S . Its InChI code is 1S/C4H9NO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H2,1H3,(H2,5,7,8) .Physical And Chemical Properties Analysis
“Methyl 3-sulfamoylpropanoate” is a powder at room temperature . Its molecular weight is 167.19 .Applications De Recherche Scientifique
Cytotoxic Activity in Cancer Research
- Methyl derivatives, including Methyl 3-sulfamoylpropanoate, have been studied for their cytotoxic activity against human tumor cell lines. These compounds, derived from various acids like oleanolic and ursolic, showed promising EC50 values, indicating potential in cancer treatment research (Sommerwerk, Heller, & Csuk, 2015).
Chemical Synthesis and Reactions
- The compound has been utilized in chemical syntheses, such as in the one-pot stereoselective synthesis of methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates. This showcases its role in facilitating complex chemical reactions (Basavaiah, Padmaja, & Satyanarayana, 2000).
Environmental and Plant Studies
- Studies involving environmental contaminants like fluoroalkylether compounds have used Methyl 3-sulfamoylpropanoate derivatives in understanding plant uptake and degradation processes, contributing to environmental chemistry and plant science (Zhang, Cao, & Liang, 2021).
Electrolytes in Battery Technology
- In the development of lithium-ion batteries, Methyl 3-sulfamoylpropanoate derivatives have been researched as components of non-corrosive electrolytes. This highlights its application in advancing energy storage technologies (Brox et al., 2017).
Biomedical Applications
- The compound has been involved in studies focusing on biological processes and epigenetic landscapes, such as its use in studying the effects of dimethyl sulfoxide (DMSO) on human cellular processes, indicating its utility in biomedical research (Verheijen et al., 2019).
Pharmacological Research
- Although the user requested to exclude drug use, dosage, and side effects, it's noteworthy that Methyl 3-sulfamoylpropanoate derivatives have been investigated in the context of pharmacological properties and drug development.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-sulfamoylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H2,1H3,(H2,5,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTSDDRYJKMPGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588499 |
Source


|
| Record name | Methyl 3-sulfamoylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15441-08-4 |
Source


|
| Record name | Methyl 3-sulfamoylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-sulfamoylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B173646.png)
![1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene)](/img/structure/B173648.png)










![3-[(Hydroxyamino)iminomethyl]-benzoic acid](/img/structure/B173670.png)